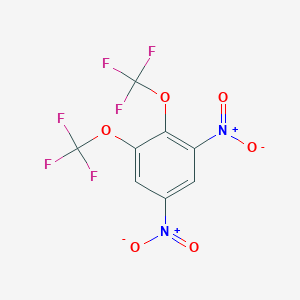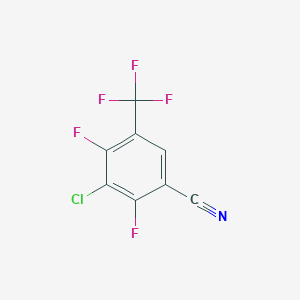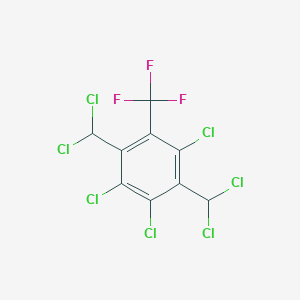
Bis(5-fluoro-2-methylphenyl)-carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-fluoro-2-methylphenyl)-carbonate, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that is used in research laboratories as an agonist to study the physiological effects of cannabinoid compounds. 5F-MDMB-PINACA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor, making it a useful tool for cannabinoid research. 5F-MDMB-PINACA is a fluorinated derivative of MDMB-PINACA, a synthetic cannabinoid that has been used in research for its ability to produce similar effects to THC. 5F-MDMB-PINACA is a relatively new compound, and its effects are still being studied.
Wirkmechanismus
Bis(5-fluoro-2-methylphenyl)-carbonateCA is a potent agonist of the CB1 receptor, which is the primary target of cannabinoids. When Bis(5-fluoro-2-methylphenyl)-carbonateCA binds to the CB1 receptor, it triggers a cascade of biochemical reactions that result in the production of various neurotransmitters and hormones, such as dopamine and serotonin. These neurotransmitters and hormones are responsible for the physiological effects of cannabinoids, such as pain relief, anti-anxiety effects, and sedation.
Biochemical and Physiological Effects
Bis(5-fluoro-2-methylphenyl)-carbonateCA has been found to produce a variety of biochemical and physiological effects. These effects include analgesic, anti-inflammatory, anti-anxiety, and sedative effects. Bis(5-fluoro-2-methylphenyl)-carbonateCA has also been found to produce effects on the endocannabinoid system, including an increase in the production of endocannabinoids and a decrease in the degradation of endocannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(5-fluoro-2-methylphenyl)-carbonateCA has several advantages for laboratory experiments. First, it is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Second, it is relatively easy to synthesize, making it an accessible compound for laboratory use. Finally, it produces a variety of effects on the endocannabinoid system, making it a useful tool for studying the effects of cannabinoids on the brain.
However, there are some limitations to using Bis(5-fluoro-2-methylphenyl)-carbonateCA in laboratory experiments. First, it is a relatively new compound, and its effects are still being studied. Second, it is a fluorinated derivative of MDMB-PINACA, which has been linked to adverse effects in some studies. Finally, it is not approved for human use, so its effects in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on Bis(5-fluoro-2-methylphenyl)-carbonateCA. First, further studies should be conducted to better understand the biochemical and physiological effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA. Second, further research should be conducted to examine the long-term effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA on the endocannabinoid system. Third, further research should be conducted to examine the effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA on the brain and behavior. Finally, further studies should be conducted to assess the safety and efficacy of Bis(5-fluoro-2-methylphenyl)-carbonateCA for therapeutic use.
Synthesemethoden
Bis(5-fluoro-2-methylphenyl)-carbonateCA can be synthesized from 5-fluoro-2-methylphenyl bromide, which can be obtained from commercial sources. The synthesis of Bis(5-fluoro-2-methylphenyl)-carbonateCA involves a series of reactions that involve the use of a Grignard reagent, a base, and a catalyst. The Grignard reagent is reacted with the base to form an intermediate, which is then reacted with the catalyst to form the final product. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent the formation of byproducts.
Wissenschaftliche Forschungsanwendungen
Bis(5-fluoro-2-methylphenyl)-carbonateCA has been used in a variety of scientific studies to examine the physiological effects of cannabinoid compounds. Bis(5-fluoro-2-methylphenyl)-carbonateCA has been found to produce similar effects to THC, including analgesic, anti-inflammatory, and anti-anxiety effects. Bis(5-fluoro-2-methylphenyl)-carbonateCA has also been used to study the effects of cannabinoid compounds on the endocannabinoid system and to study the effects of cannabinoids on the brain.
Eigenschaften
IUPAC Name |
bis(5-fluoro-2-methylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXKWJZBHTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(=O)OC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-fluoro-2-methylphenyl)-carbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)




